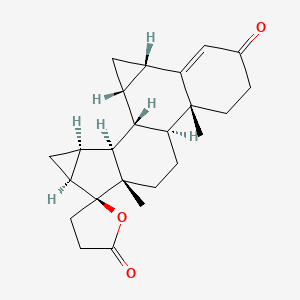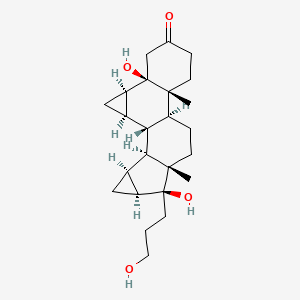
N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Structural Analysis and Hydrogen Bonding : A study by Kaur et al. (2013) on a compound closely related to N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, known as amicarbazone, analyzed its crystal structure. They found that the triazole ring and carboxamide group are almost coplanar, primarily due to an intramolecular N—H⋯O hydrogen bond. The crystal packing is dominated by N—H⋯O and N—H⋯N hydrogen bonds, forming infinite chains along a specific axis (Kaur, Butcher, Jasinski, Yathirajan, & Siddaraju, 2013).
Synthesis and Antioxidant Properties : Alkan et al. (2008) conducted a study focusing on the synthesis, acidity, and antioxidant properties of novel 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. They characterized these compounds using various spectroscopic methods and assessed their antioxidant activities (Alkan, Yüksek, Gürsoy-Kol, & Calapoğlu, 2008).
De-tert-butylation Studies : Research by RashidiN. and BeradB. (2012) on 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved synthesizing new compounds from N-tert-butyl-2-aroyl thiosemicarbazide. These compounds were characterized by various spectral data, and the study explored the de-tert-butylation process (RashidiN. & BeradB., 2012).
Acidity and Biological Activity : Yüksek et al. (2004) synthesized and characterized new potential biologically active 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Their study included potentiometric titrations in various solvents to determine acidity and also screened these compounds for antioxidant activities (Yüksek, Alkan, Ocak, Bahçeci, Ocak, & Özdemir, 2004).
Alkylation Reactions in Acid Media : A study by Sukhanova et al. (2008) investigated the reaction of 3-nitro-1,2,4-triazoles with secondary and tertiary alcohols in concentrated sulfuric acid. The study explored the regioselectivity and isomerization processes in these alkylation reactions (Sukhanova, Sakovich, & Sukhanov, 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-tert-butyl-5-oxo-3-propan-2-yl-4H-1,2,4-triazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h6H,1-5H3,(H,12,16)(H,11,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCMVNPWNQNEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)N1)C(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674036 |
Source


|
| Record name | Desamino amicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide | |
CAS RN |
889062-05-9 |
Source


|
| Record name | N-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889062-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desamino amicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)







